6,9-Diaza-spiro[4.5]decane Dihydrochloride: A Technical Guide to Its Core Properties
6,9-Diaza-spiro[4.5]decane Dihydrochloride: A Technical Guide to Its Core Properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,9-Diaza-spiro[4.5]decane dihydrochloride is a spirocyclic diamine that holds potential as a scaffold in medicinal chemistry and drug discovery. Its rigid, three-dimensional structure offers a unique conformational framework that can be exploited for the design of novel therapeutic agents. This technical guide provides an in-depth overview of the core basic properties of 6,9-Diaza-spiro[4.5]decane dihydrochloride, outlines detailed experimental protocols for their determination, and explores the potential biological significance of this compound class based on structurally related molecules.
Core Properties
| Property | Value | Source |
| CAS Number | 145122-55-0 | Santa Cruz Biotechnology[1] |
| Molecular Formula | C₈H₁₈N₂Cl₂ (or C₈H₁₆N₂·2HCl) | Santa Cruz Biotechnology[1] |
| Molecular Weight | 213.15 g/mol | Santa Cruz Biotechnology[1] |
Computed Properties of the Free Base (6,9-Diaza-spiro[4.5]decane):
| Property | Value |
| Molecular Formula | C₈H₁₆N₂ |
| Molecular Weight | 140.23 g/mol |
| Topological Polar Surface Area | 24.1 Ų |
| Hydrogen Bond Donor Count | 2 |
| Hydrogen Bond Acceptor Count | 2 |
| XLogP3 | 0.2 |
Experimental Protocols
Given the lack of published experimental data, this section provides detailed methodologies for determining the key basic properties of 6,9-Diaza-spiro[4.5]decane dihydrochloride.
pKa Determination by Potentiometric Titration
The acid dissociation constants (pKa) of the two amine groups are critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, permeability, and target binding.
Principle: A solution of the compound is titrated with a standardized solution of a strong base (e.g., NaOH), and the change in pH is monitored using a pH meter. The pKa values correspond to the pH at the half-equivalence points.
Materials:
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6,9-Diaza-spiro[4.5]decane dihydrochloride
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Standardized 0.1 M Sodium Hydroxide (NaOH) solution
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Standardized 0.1 M Hydrochloric Acid (HCl) solution
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Deionized water, boiled to remove dissolved CO₂
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pH meter with a combination glass electrode
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Magnetic stirrer and stir bar
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Burette (10 mL or 25 mL)
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Beaker (100 mL)
Procedure:
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Calibration: Calibrate the pH meter using standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).
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Sample Preparation: Accurately weigh approximately 21.3 mg (0.1 mmol) of 6,9-Diaza-spiro[4.5]decane dihydrochloride and dissolve it in 50 mL of deionized water in a beaker.
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Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the calibrated pH electrode and the tip of the burette into the solution.
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Titration:
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Record the initial pH of the solution.
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Add the standardized NaOH solution in small increments (e.g., 0.1-0.2 mL).
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After each addition, allow the pH reading to stabilize and record the pH and the total volume of titrant added.
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Continue the titration past the second equivalence point.
-
-
Data Analysis:
-
Plot a titration curve of pH versus the volume of NaOH added.
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Determine the two equivalence points from the inflection points of the curve. The first and second derivatives of the curve can be used for more accurate determination.
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The pKa values are the pH values at the half-equivalence points (i.e., at half the volume of NaOH required to reach each equivalence point).
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Aqueous Solubility Determination by Shake-Flask Method
Aqueous solubility is a critical determinant of a drug candidate's absorption and bioavailability.
Principle: An excess amount of the solid compound is agitated in a specific buffer at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then determined.
Materials:
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6,9-Diaza-spiro[4.5]decane dihydrochloride
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Phosphate buffered saline (PBS), pH 7.4
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Other buffers as required (e.g., pH 1.2, 4.5, 6.8)
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Shaking incubator or orbital shaker
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Centrifuge
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HPLC system with a suitable column and detector (e.g., UV-Vis or MS)
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Vials with screw caps
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Syringe filters (e.g., 0.45 µm)
Procedure:
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Preparation of Saturated Solution:
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Add an excess amount of 6,9-Diaza-spiro[4.5]decane dihydrochloride (e.g., 10 mg) to a vial containing a known volume of the desired buffer (e.g., 1 mL).
-
Ensure that undissolved solid is present.
-
-
Equilibration:
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Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25°C or 37°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).[2]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the solid settle.
-
Carefully withdraw an aliquot of the supernatant and filter it through a syringe filter to remove any undissolved particles.
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Alternatively, centrifuge the vials at high speed and collect the supernatant.
-
-
Quantification:
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Prepare a series of standard solutions of the compound with known concentrations.
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Analyze both the standards and the filtered supernatant by a validated analytical method, such as HPLC.
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Construct a calibration curve from the standard solutions and determine the concentration of the dissolved compound in the sample.
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Stability Assessment according to ICH Guidelines
Stability testing is essential to determine the shelf-life of a drug substance and to identify potential degradation products.[3][4][5][6][7]
Principle: The compound is subjected to various stress conditions (e.g., heat, humidity, light, acid/base hydrolysis, oxidation) as recommended by the International Council for Harmonisation (ICH) guidelines. The degradation of the parent compound and the formation of degradation products are monitored over time using a stability-indicating analytical method.[3][4][5][6][7]
Materials:
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6,9-Diaza-spiro[4.5]decane dihydrochloride
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Stability chambers (controlled temperature and humidity)
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Photostability chamber
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Hydrochloric acid (HCl)
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Sodium hydroxide (NaOH)
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Hydrogen peroxide (H₂O₂)
-
A validated stability-indicating HPLC method
Procedure (Forced Degradation Study):
-
Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at a specified temperature (e.g., 60°C) for a defined period.
-
Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and heat at a specified temperature for a defined period.
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Oxidative Degradation: Dissolve the compound in a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a defined period.
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Thermal Degradation: Expose the solid compound to high temperature (e.g., 80°C) for a defined period.
-
Photostability: Expose the solid compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B.[4]
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze using the stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.
Long-Term and Accelerated Stability Studies:
-
Long-Term: Store the compound at 25°C ± 2°C / 60% RH ± 5% RH for a minimum of 12 months.[4]
-
Accelerated: Store the compound at 40°C ± 2°C / 75% RH ± 5% RH for a minimum of 6 months.[4]
-
Samples are pulled at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated) and analyzed.[4]
References
- 1. scbt.com [scbt.com]
- 2. enamine.net [enamine.net]
- 3. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 4. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 5. ICH Official web site : ICH [ich.org]
- 6. Ich guideline for stability testing | PPTX [slideshare.net]
- 7. database.ich.org [database.ich.org]
